4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine
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Overview
Description
4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound featuring a quinazoline core, a piperidine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine typically involves multi-step organic reactions. One common approach is the condensation of a quinazoline derivative with a piperidine and morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield fully hydrogenated derivatives .
Scientific Research Applications
4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The piperidine and morpholine moieties may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib, gefitinib, and lapatinib share the quinazoline core and are used as kinase inhibitors in cancer therapy.
Piperidine Derivatives: Compounds like piperine and piperidine-based drugs are known for their diverse pharmacological activities.
Uniqueness
4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine is unique due to its combination of a quinazoline core with piperidine and morpholine moieties, which may confer distinct pharmacological properties and therapeutic potential .
Properties
Molecular Formula |
C18H24N4O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(2-methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C18H24N4O2/c1-23-18-19-16-13-14(21-9-11-24-12-10-21)5-6-15(16)17(20-18)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12H2,1H3 |
InChI Key |
MCQXAIHNTPWGNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)N3CCOCC3)C(=N1)N4CCCCC4 |
Origin of Product |
United States |
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